molecular formula C23H17FN4O3S B3396744 (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acrylamide CAS No. 1019104-05-2

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acrylamide

Cat. No.: B3396744
CAS No.: 1019104-05-2
M. Wt: 448.5 g/mol
InChI Key: YOLXHJAUQSSMBX-YCRREMRBSA-N
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Description

The compound (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acrylamide features a complex heterocyclic architecture. Its core structure includes:

  • An acrylamide linker, which may facilitate hydrogen bonding and structural rigidity.
  • A thiazole ring substituted with a 4-fluorophenyl group, enhancing lipophilicity and π-π stacking interactions.

While direct pharmacological data for this compound is unavailable in the provided evidence, its structural motifs align with bioactive molecules targeting enzymes or receptors requiring heterocyclic recognition .

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-[2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17FN4O3S/c1-14-10-21(26-22(29)9-3-15-2-8-19-20(11-15)31-13-30-19)28(27-14)23-25-18(12-32-23)16-4-6-17(24)7-5-16/h2-12H,13H2,1H3,(H,26,29)/b9-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOLXHJAUQSSMBX-YCRREMRBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C=CC2=CC3=C(C=C2)OCO3)C4=NC(=CS4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN(C(=C1)NC(=O)/C=C/C2=CC3=C(C=C2)OCO3)C4=NC(=CS4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acrylamide represents a novel class of bioactive molecules with potential therapeutic applications. This article reviews the biological activities associated with this compound, including its synthesis, mechanism of action, and specific biological effects.

Chemical Structure

The compound can be described by the following structural formula:

C21H18FN3O3S\text{C}_{21}\text{H}_{18}\text{F}\text{N}_3\text{O}_3\text{S}

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the thiazole and pyrazole rings, followed by the introduction of the benzo[d][1,3]dioxole moiety. The synthetic pathway often employs standard organic reactions such as condensation and cyclization.

Antimicrobial Activity

Research indicates that compounds containing thiazole and pyrazole rings exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains:

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
1Staphylococcus aureus0.008 µg/mL
2Escherichia coli0.03 µg/mL
3Streptococcus pneumoniae0.06 µg/mL

These findings suggest that the compound may possess similar or enhanced activity due to its unique structure.

Anticancer Properties

Compounds with similar structural features have also been evaluated for their anticancer potential. Studies have shown that thiazole and pyrazole derivatives can inhibit cancer cell proliferation through various mechanisms:

  • Induction of Apoptosis : The compound may trigger programmed cell death in cancer cells.
  • Inhibition of Cell Cycle Progression : It could interfere with the normal cell cycle, preventing cancer cell division.
  • Targeting Specific Pathways : Research indicates potential inhibition of pathways involved in tumorigenesis, such as NF-kB and MAPK signaling pathways.

Case Studies

Several studies have highlighted the biological activities of structurally related compounds:

  • Study on Thiazole Derivatives : A study demonstrated that thiazole derivatives exhibited potent antibacterial activity against resistant strains of bacteria, with some compounds showing MIC values as low as 0.008 µg/mL against S. aureus .
  • Anticancer Activity : Another research project focused on pyrazole derivatives indicated that these compounds could inhibit cancer cell lines with IC50 values ranging from 10 to 50 µM, depending on the specific derivative and cancer type .

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:

  • Interaction with Enzymatic Targets : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
  • Receptor Binding : It might interact with specific receptors in cells that mediate growth and survival signals.

Comparison with Similar Compounds

Structural Features and Functional Groups

The table below summarizes key structural differences and similarities with analogous compounds:

Compound Name (Reference) Molecular Features Key Substituents Physicochemical Insights
Target Compound Benzo[d][1,3]dioxol-5-yl, thiazole, 4-fluorophenyl, pyrazole, acrylamide linker Fluorophenyl (electron-withdrawing), methyl High lipophilicity (logP ~3.5 estimated)
Compound 4 () Chlorophenyl, triazole, dihydro-pyrazole, thiazole Chlorophenyl (lipophilic), triazole (polar) Triclinic crystal system; planar conformation
Compound 5 () Fluorophenyl, triazole, dihydro-pyrazole, thiazole Fluorophenyl (enhanced bioavailability) Isostructural with Compound 4
(E)-3-(1,3-Benzodioxol-5-yl)... (Ev6) Benzo[d][1,3]dioxol-5-yl, benzothiazole, acrylamide Benzothiazole (polar S atom) Lower solubility vs. thiazole analogs
(2E)-2-Cyano-3-[5-(4-methylphenyl)... (Ev4) Cyano, furan, methylphenyl, pyrazole Cyano (electron-withdrawing), furan (planar) Increased steric hindrance

Key Observations :

  • Electron-Withdrawing Groups : The target’s 4-fluorophenyl group may enhance binding affinity compared to chlorophenyl (Compound 4) due to smaller steric bulk and stronger electronegativity .
  • Heterocyclic Cores : The thiazole in the target compound vs. benzothiazole () impacts solubility; benzothiazole’s extended aromatic system may reduce aqueous solubility .
  • Linker Flexibility: The acrylamide linker in the target and ’s compound supports conformational rigidity, unlike the cyano-furan system in , which introduces torsional strain .
Crystallographic Data:
  • Compounds 4 and 5 () crystallize in triclinic systems with two independent molecules per asymmetric unit.

Pharmacological Potential (Inferred)

While direct activity data is absent, structural analogs provide insights:

  • Fluorophenyl groups (target and Compound 5) are associated with improved metabolic stability and target affinity in kinase inhibitors .
  • Pyrazole-thiazole hybrids (e.g., ) are prevalent in anticancer and anti-inflammatory agents, suggesting similar therapeutic avenues for the target .
  • Benzodioxole moieties (target and ) may confer resistance to oxidative metabolism, extending half-life .

Computational and Analytical Tools

  • SHELX () and Multiwfn () are critical for structural determination and electron-density analysis, respectively. These tools ensure accurate conformational comparisons between the target and analogs .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acrylamide?

  • Methodology :

  • Stepwise Synthesis : Follow multi-step protocols involving acrylamide coupling and heterocyclic ring formation. Use polar aprotic solvents (e.g., DMF, DMSO) to enhance reaction kinetics, as seen in analogous acrylamide syntheses .
  • Catalysts : Employ bases like NaH or K₂CO₃ to facilitate nucleophilic substitutions. For example, NaH is effective in activating pyrazole intermediates .
  • Temperature Control : Maintain 60–80°C for amide bond formation to balance yield and selectivity. Higher temperatures (>100°C) may degrade sensitive moieties like the benzodioxole ring .
    • Data Table :
StepReagents/ConditionsYield (%)Reference
1DMF, NaH, 70°C65–75
2Ethanol, reflux50–60

Q. Which spectroscopic techniques are most effective for structural characterization?

  • Methodology :

  • ¹H/¹³C NMR : Assign peaks using coupling constants (e.g., J = 15.2 Hz for E-configuration acrylamide protons) and compare with analogs (e.g., δ 7.50 ppm for trans-olefinic protons) .
  • Mass Spectrometry : Use ESI-MS to confirm molecular weight (expected [M+H]⁺ ~500–550 Da) .
  • X-ray Crystallography : Employ SHELX programs for crystal structure determination, particularly for resolving stereochemistry .

Advanced Research Questions

Q. How can computational methods predict the compound’s electronic properties and interaction with biological targets?

  • Methodology :

  • Wavefunction Analysis : Use Multiwfn to calculate electrostatic potential (ESP) maps and electron localization functions (ELF) to identify nucleophilic/electrophilic regions .
  • Docking Studies : Perform molecular docking (e.g., AutoDock Vina) to model interactions with enzymes like kinases. Focus on hydrogen bonding with the acrylamide carbonyl and π-π stacking with the 4-fluorophenyl group .
    • Data Table :
ParameterValue (Predicted)Software/Tool
LogP (Lipophilicity)3.8–4.2ChemAxon
Polar Surface Area90–100 ŲMOE

Q. How can contradictory bioactivity data across studies be resolved?

  • Methodology :

  • Assay Standardization : Use surface plasmon resonance (SPR) to measure binding affinities (e.g., KD) under consistent buffer conditions (pH 7.4, 25°C) .
  • Enzyme Kinetics : Conduct Michaelis-Menten assays to determine inhibition constants (Ki) and rule out assay-specific artifacts (e.g., solvent interference) .
  • Isomer Purity : Verify E/Z isomer ratios via HPLC; even minor Z-isomer contamination can skew activity results .

Q. What strategies mitigate challenges in crystallizing this compound for structural studies?

  • Methodology :

  • Co-crystallization : Add co-solvents (e.g., PEG 4000) or use fragment-based approaches to stabilize the thiazole-pyrazole core .
  • Temperature Gradients : Screen crystallization conditions between 4°C and 25°C to identify optimal crystal growth phases .

Data Contradiction Analysis

Q. Why do similar acrylamide derivatives exhibit varying inhibitory potencies despite structural homology?

  • Key Factors :

  • Substituent Effects : Fluorine at the 4-position enhances electronegativity, increasing binding affinity to hydrophobic enzyme pockets compared to chloro/methyl analogs .
  • Conformational Flexibility : The thiazole ring’s rigidity vs. pyrazole rotation alters target engagement. MD simulations can model dynamic interactions .
    • Validation : Compare IC₅₀ values of derivatives with systematic substituent changes (e.g., 4-F vs. 4-Cl phenyl groups) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acrylamide
Reactant of Route 2
Reactant of Route 2
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acrylamide

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